EGFR Kinase Inhibition: 2-Oxa-6-azaspiro[3.4]octane vs. Morpholine (Gefitinib) Head-to-Head
When the 2-oxa-6-azaspiro[3.4]octane scaffold (the core of CAS 219869-44-0) was incorporated into a 4-anilinoquinazoline series as a morpholine bioisostere of gefitinib, compound 21g demonstrated higher EGFR inhibitory activity than gefitinib while maintaining equivalent antitumor potency against HCC827 and A549 lung cancer cell lines, along with measurably improved water solubility [1]. This is a direct scaffold-level comparison demonstrating that the spiro[3.4] oxa-azaspiro core is not merely a replacement but an upgrade over the standard morpholine group for this kinase target.
| Evidence Dimension | Water solubility and EGFR inhibitory activity |
|---|---|
| Target Compound Data | Compound 21g (bearing 2-oxa-6-azaspiro[3.4]octane substituent): improved water solubility vs. gefitinib; EGFR inhibitory activity higher than gefitinib |
| Comparator Or Baseline | Gefitinib (morpholine-containing EGFR inhibitor): reference standard; solubility not explicitly quantified in abstract |
| Quantified Difference | Higher EGFR inhibition (qualitative direction confirmed); similar antitumor potency; improved solubility (direction confirmed) |
| Conditions | In vitro EGFR enzymatic assay; antiproliferative assay in HCC827 (EGFR mutant) and A549 (wild-type) lung cancer cell lines; aqueous solubility measurement |
Why This Matters
For procurement decisions in kinase inhibitor programs, this evidence directly supports selecting the 2-oxa-6-azaspiro[3.4]octane scaffold over morpholine to improve solubility without sacrificing target engagement.
- [1] Feng Zhao et al., 'Four-membered heterocycles-containing 4-anilino-quinazoline derivatives as epidermal growth factor receptor (EGFR) kinase inhibitors,' Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5385–5388. DOI: 10.1016/j.bmcl.2013.07.049 View Source
